molecular formula C16H15ClF3N5O B4346862 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE

Cat. No.: B4346862
M. Wt: 385.77 g/mol
InChI Key: DSFWFRCOKSWQKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE is a complex organic compound that features a pyrazole ring substituted with chloro, methyl, and trifluoromethyl groups, as well as a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring through cyclization reactions involving appropriate precursors. The benzimidazole moiety can be synthesized separately and then coupled with the pyrazole derivative using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, the use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole and benzimidazole compounds.

Scientific Research Applications

2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its potential as a ligand.

    Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)ethanamine
  • 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Uniqueness

Compared to similar compounds, 2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE stands out due to its combination of a pyrazole ring with a benzimidazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-chloro-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-N-(1-ethylbenzimidazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF3N5O/c1-3-24-11-7-5-4-6-10(11)21-15(24)22-12(26)8-25-9(2)13(17)14(23-25)16(18,19)20/h4-7H,3,8H2,1-2H3,(H,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSFWFRCOKSWQKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1NC(=O)CN3C(=C(C(=N3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N-(1-ETHYL-1H-1,3-BENZIMIDAZOL-2-YL)ACETAMIDE

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